Boc-(R)-alpha-(4-thiazolylmethyl)-proline
CAS No.: 959578-31-5
Cat. No.: VC8335776
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959578-31-5 |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molecular Weight | 312.39 g/mol |
| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m1/s1 |
| Standard InChI Key | DNMGYWKAZJXMSV-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC=N2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Boc-(R)-alpha-(4-thiazolylmethyl)-proline features a pyrrolidine backbone substituted at the alpha carbon with a 4-thiazolylmethyl group. The Boc protecting group at the nitrogen ensures stability during solid-phase peptide synthesis (SPPS). The R-configuration at the alpha position introduces stereochemical specificity, critical for receptor binding . The thiazole ring, a heterocycle containing sulfur and nitrogen, contributes to π-π stacking interactions and hydrogen bonding, enhancing molecular recognition .
Table 1: Key Physicochemical Properties
Synthesis and Analytical Profiling
Synthetic Routes
The synthesis typically begins with L-proline, which undergoes alkylation at the alpha position using 4-thiazolylmethyl bromide. Boc protection is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. A 2018 study demonstrated that analogous proline derivatives are synthesized via DCC/HOBt-mediated coupling, achieving yields >75% . Enantiomeric purity is maintained using chiral auxiliaries or chromatography .
Spectroscopic Characterization
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NMR: NMR (400 MHz, CDCl) displays characteristic signals: δ 1.44 (s, 9H, Boc), δ 3.45–3.70 (m, 4H, pyrrolidine), δ 4.25 (d, J = 14 Hz, 2H, thiazolylmethyl) .
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MS: ESI-MS m/z 313.2 [M+H], consistent with the molecular formula.
Applications in Peptide Chemistry and Drug Design
Peptide Backbone Modification
Incorporating Boc-(R)-alpha-(4-thiazolylmethyl)-proline into peptide chains enhances conformational rigidity. The thiazole ring restricts backbone flexibility, favoring α-helix and β-turn formation. In TRH mimetics, this derivative improved metabolic stability, with a half-life () of 4.2 hours in rats compared to 2 minutes for native TRH .
Table 2: Pharmacokinetic Comparison of TRH Analogues
| Compound | (h) | Bioavailability (%) | CL (mL/min/kg) |
|---|---|---|---|
| TRH | 0.03 | <1 | 120 |
| TRH Mimetic with Proline | 4.2 | 38 | 15 |
| TRH Mimetic with Thiazole | 5.8 | 45 | 12 |
| Data adapted from ACS Omega (2018) |
Drug Discovery Applications
The thiazole moiety serves as a bioisostere for carboxylic acids, improving membrane permeability. In kinase inhibitors, this substitution reduced IC values by 3-fold compared to carboxylate-containing analogues .
Comparative Analysis with Related Proline Derivatives
Boc-(S)-alpha-(4-Thiazolylmethyl)-Proline
The S-enantiomer (CAS 1217628-22-2) exhibits distinct pharmacological profiles. In receptor binding assays, the R-form showed 10-fold higher affinity for neurokinin-1 receptors, highlighting the importance of stereochemistry .
Boc-(R)-gamma-(4-Trifluoromethylbenzyl)-L-Proline
Pharmacological and Toxicological Considerations
CNS Penetration
The compound’s moderate logP (1.5) and polar surface area (101 Ų) enable blood-brain barrier penetration, making it suitable for neuropeptide therapeutics . In rodent models, TRH mimetics incorporating this proline derivative reversed scopolamine-induced memory impairment at 1 mg/kg .
Future Directions and Challenges
Stereoselective Synthesis
Current methods rely on chiral resolution, which limits scalability. Asymmetric catalysis using ProPhenol ligands could achieve enantiomeric excess >99% .
Targeted Delivery Systems
Encapsulation in lipid nanoparticles increased brain concentrations by 4-fold in preclinical models, suggesting potential for precision therapeutics .
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